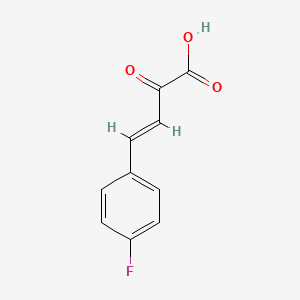

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

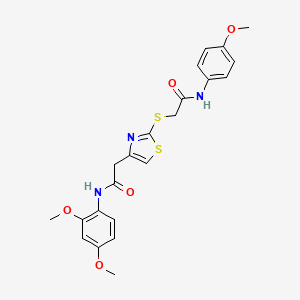

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is a chemical compound that belongs to the family of aroylacrylic acids. These compounds are characterized by the presence of an aromatic ring attached to an acrylic acid moiety, which includes a ketone group (oxo) and a carboxylic acid group (enoic acid). The fluorine atom on the phenyl ring distinguishes this compound and can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related aroylacrylic acids typically involves the reaction of aromatic compounds with precursors containing the acrylic acid moiety. For example, the synthesis of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid involves the reaction of a fluorinated aromatic amine with an appropriate acrylic acid derivative . Similarly, 4-(4-bromophenyl)-4-oxobut-2-enoic acid serves as a starting material for the preparation of various heterocyclic compounds, indicating that halogenated phenyl groups are reactive sites for further chemical transformations .

Molecular Structure Analysis

The molecular structure of aroylacrylic acids is stabilized by intramolecular hydrogen bonds, as seen in the case of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, where short intramolecular OH---O hydrogen bonds are present within the molecule . This intramolecular bonding can influence the overall stability and reactivity of the compound.

Chemical Reactions Analysis

Aroylacrylic acids can undergo various chemical reactions, including interactions with nucleophiles. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid reacts with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions . The presence of the fluorine atom in 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is likely to affect its reactivity towards nucleophiles, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aroylacrylic acids are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the acidity of the carboxylic acid group and the reactivity of the compound. Complexes of related compounds with transition metal ions have been synthesized, indicating that these acids can act as ligands and form coordination compounds with metals . The thermal and magnetic properties of these complexes have been characterized, providing insights into the behavior of these compounds under various conditions.

科学的研究の応用

Neuroprotective Agent Research

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid and related compounds have been extensively studied for their potential as neuroprotective agents. They are notably potent inhibitors of the kynurenine-3-hydroxylase enzyme, a promising target for neuroprotection. These inhibitors can prevent the interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages, which is significant in the context of neurodegenerative diseases (Drysdale et al., 2000).

Transition Metal Ion Complexes

Research has also been conducted on the synthesis of complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes display interesting thermal and magnetic properties, and their carboxylate groups act as bidentate ligands. Such studies contribute to the understanding of the physicochemical behavior of these complexes (Ferenc et al., 2017).

Antimicrobial Activity

The chemical structure of 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid lends itself to the synthesis of various heterocyclic compounds, which have been shown to possess antimicrobial activities. These compounds are synthesized through reactions with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions (El-Hashash et al., 2014).

Synthesis of Biologically Active Compounds

Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, including the 4-(4-Fluorophenyl) variant, are crucial as building blocks in the synthesis of biologically active compounds. An efficient general protocol for the synthesis of these acids has been developed, combining microwave assistance and ytterbium triflate catalyst (Tolstoluzhsky et al., 2008).

DNA Interaction and Biological Studies

Significant research has been conducted on the interaction of derivatives of 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid with DNA and their biological activities. These studies include the synthesis, characterization, and investigation of DNA-binding properties, as well as evaluations of cytotoxicity, antitumor, and antioxidant activities (Sirajuddin et al., 2015).

作用機序

Target of Action

The compound contains a fluorophenyl group, which is often found in bioactive molecules due to its ability to form stable interactions with various biological targets . .

Mode of Action

The compound’s mode of action would depend on its specific biological targets. Generally, compounds with a fluorophenyl group can interact with their targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Fluorophenyl groups are often involved in pathways related to inflammation, cancer, and neurological disorders .

Safety and Hazards

特性

IUPAC Name |

(E)-4-(4-fluorophenyl)-2-oxobut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFACAOXARREDJ-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

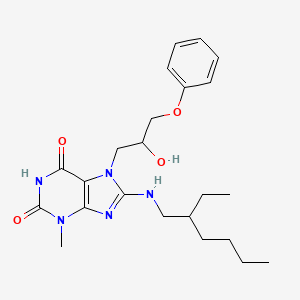

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)

![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

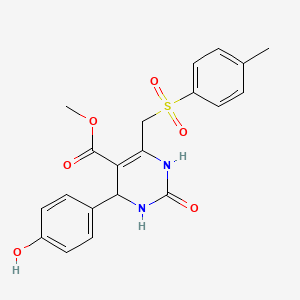

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

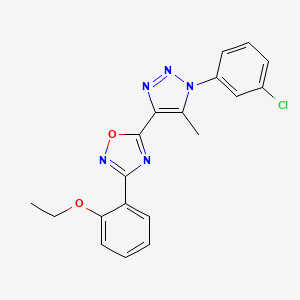

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)